4,6-Ditert-butyl-3-methyl-2-nitrophenol
Description
Properties
IUPAC Name |
4,6-ditert-butyl-3-methyl-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16(18)19/h8,17H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSKQZOTQWDACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307506 | |
| Record name | 4,6-ditert-butyl-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-65-6 | |
| Record name | NSC191852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-ditert-butyl-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Direct Nitration
The synthesis of 4,6-di-tert-butyl-3-methyl-2-nitrophenol typically begins with 3-methyl-4,6-di-tert-butylphenol. Nitration is achieved using concentrated nitric acid or nitrogen dioxide (NO₂) in non-polar solvents like benzene or dichloromethane. For example, nitration of 2,6-di-tert-butylphenol with NO₂ in benzene yields 2-tert-butyl-4,6-dinitrophenol as a primary product, with tert-butyl group cleavage observed under vigorous conditions. Similarly, 3-methyl-4,6-di-tert-butylphenol reacts with nitric acid in acetic anhydride to introduce the nitro group at the ortho position relative to the methyl substituent.
Reaction Conditions:
Mechanistic Pathways
Nitration proceeds via electrophilic aromatic substitution (EAS), where the tert-butyl groups act as strong ortho/para-directing groups. The methyl substituent further stabilizes the Wheland intermediate, favoring nitro group incorporation at the 2-position. Intramolecular hydrogen bonding between the phenolic -OH and nitro oxygen enhances regioselectivity. Side reactions, such as ipso-nitration leading to tert-butyl group loss, are suppressed by maintaining low temperatures and stoichiometric control of nitrating agents.
Catalytic and Improved Synthetic Routes
Nitration with Mixed Acid Systems
A patent by Albert and Sears (1954) describes an optimized method using a mixture of nitric acid and sulfuric acid ("mixed acid") to nitrate 3-methyl-4,6-di-tert-butylphenol. The sulfuric acid protonates the phenolic -OH, generating a more reactive phenoxonium ion. This approach reduces reaction time and improves yields to 90–95%.
Procedure Highlights:
Nitrogen Dioxide-Mediated Nitration
The University of Canterbury study demonstrates the use of NO₂ gas in dichloromethane for nitrating sterically hindered phenols. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. Key steps include:
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Reaction Setup: 3-methyl-4,6-di-tert-butylphenol is dissolved in dichloromethane and cooled to 0°C.
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NO₂ Introduction: Gaseous NO₂ is bubbled through the solution for 2 hours.
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Quenching: Excess NO₂ is removed under reduced pressure, and the product is isolated via column chromatography (hexane/ethyl acetate).
Advantages:
Purification and Characterization
Distillation and Recrystallization
Crude 4,6-di-tert-butyl-3-methyl-2-nitrophenol is purified through vacuum distillation (20–30 mmHg, 160–180°C) to remove high-boiling byproducts like unreacted Mannich bases. Subsequent recrystallization from ethanol yields >99% pure product.
Typical Data:
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 1.35 (s, 18H, tert-butyl), 2.28 (s, 3H, CH₃), 7.45 (s, 1H, aromatic).
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IR (KBr): 3350 cm⁻¹ (-OH), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
Industrial-Scale Production
Continuous Flow Reactors
Recent patents disclose continuous nitration processes using microreactors to enhance heat transfer and reduce side reactions. For example, a tubular reactor charged with 3-methyl-4,6-di-tert-butylphenol and nitric acid (70%) achieves 98% conversion in 10 minutes at 25°C.
Key Parameters:
| Variable | Optimal Range |
|---|---|
| Residence Time | 5–15 minutes |
| Temperature | 20–30°C |
| Pressure | 1–2 bar |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4,6-Ditert-butyl-3-methyl-2-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,6-Ditert-butyl-3-methyl-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry
4,6-Ditert-butyl-3-methyl-2-nitrophenol serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with enzymes and proteins, which may lead to insights into its mechanism of action within biological systems. The bulky tert-butyl groups influence binding affinities and can modulate enzyme activity.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. It is being explored as a lead compound in drug development due to its potential antioxidant properties and ability to interact with cellular pathways that regulate oxidative stress.
Industrial Applications
This compound finds utility in various industrial applications:
- Antioxidants: It is used in the formulation of antioxidants for hydrocarbon-based products, helping to prevent degradation and improve stability.
- Stabilizers: The compound acts as a stabilizer in plastics and synthetic rubbers, enhancing their durability against environmental factors.
Case Studies and Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Precursor for organic synthesis | Enables the formation of complex molecules |
| Biology | Interaction with enzymes | Modulates enzyme activity; potential antioxidant effects |
| Medicine | Drug development | Investigated for therapeutic properties |
| Industry | Antioxidants & stabilizers | Used in plastics and synthetic rubbers |
Mechanism of Action
The mechanism of action of 4,6-Ditert-butyl-3-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The bulky tert-butyl groups can affect the compound’s binding affinity to enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,6-Ditert-butyl-3-methyl-2-nitrophenol with structurally related nitrophenol derivatives documented in the provided evidence (Table 1). Key differences in substituent positions, molecular weight, and physicochemical properties are highlighted.
Table 1: Structural and Physical Properties of Selected Nitrophenol Derivatives
Key Comparisons:
Substituent Effects on Acidity: The nitro group in 4-nitrophenol derivatives (e.g., sodium salt) enhances acidity due to strong electron-withdrawing effects. Methyl ether derivatives (e.g., 2- and 4-nitroanisole) show significantly lower acidity than phenolic analogs, as the -OCH₃ group cannot deprotonate .
Solubility and Stability: Ionic derivatives like 4-nitrophenol sodium salt dihydrate are highly water-soluble (>300°C mp), whereas bulky tert-butyl groups in this compound likely render it lipophilic and poorly soluble in water . Steric hindrance from tert-butyl groups may improve thermal stability by reducing molecular mobility and oxidative degradation.
Reactivity and Applications: 4-Nitrophenol sodium salt is widely used as a biochemical reagent (e.g., enzyme assays), leveraging its water solubility and reactivity . Bulky derivatives like this compound may find niche applications in organic synthesis or as stabilizers due to hindered phenolic groups acting as radical scavengers.
Research Findings and Inferences
- Steric Effects: The tert-butyl groups in this compound likely dominate its behavior, reducing crystallization efficiency compared to simpler nitrophenols. This aligns with trends observed in hindered phenolic antioxidants .
- Electronic Effects: The ortho-nitro group may engage in intramolecular interactions, altering reactivity compared to para-nitro analogs. For example, ortho-nitrophenols often exhibit lower melting points due to disrupted packing .
Q & A
Q. What are the recommended synthetic routes for 4,6-Di-tert-butyl-3-methyl-2-nitrophenol, and how can purity be optimized?
Methodological Answer:
- Synthesis : Start with a phenolic precursor (e.g., 3-methylphenol). Introduce tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Subsequent nitration at the ortho position can be achieved with nitric acid in a controlled acidic medium.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Purity Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards. Melting point analysis (mp) should align with literature values (e.g., similar nitrophenol derivatives in and report mp ranges of 255–257°C after decarboxylation).
- Reference : Safety data sheets for related tert-butyl nitrophenols suggest stringent control of reaction conditions to avoid byproducts .
Q. How should researchers handle and store 4,6-Di-tert-butyl-3-methyl-2-nitrophenol to ensure stability?
Methodological Answer:
- Storage : Store in amber glass vials at 0–6°C to prevent photodegradation, as recommended for structurally similar nitrophenol derivatives ().
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to hazards (e.g., skin irritation, respiratory risks). Avoid prolonged exposure to moisture, which may hydrolyze nitro groups.
- Stability Testing : Conduct accelerated degradation studies under varying pH (4.8–7.6, per pH indicators in ) and temperatures (25–40°C) to identify optimal storage conditions. Monitor degradation via LC-MS.
Advanced Research Questions
Q. How can contradictions in chromatographic quantification results for this compound be resolved?
Methodological Answer:
- Cross-Validation : Use multiple analytical methods (e.g., HPLC, GC-MS) with orthogonal separation mechanisms. For example:
- HPLC : C18 column, UV detection at 254 nm.
- GC-MS : Derivatize with BSTFA to enhance volatility, then analyze using a DB-5MS column.
- Internal Standards : Spike samples with deuterated analogs (e.g., 4-nitrophenol-d4, as in ) to correct for matrix effects and recovery inefficiencies.
- Data Reconciliation : Compare extraction efficiencies across solid-phase extraction (SPE) sorbents. highlights Oasis HLB cartridges as optimal for phenolic compounds, achieving >90% recovery in wastewater matrices.
Q. What methodological challenges arise in studying the environmental fate of this compound, and how can they be addressed?
Methodological Answer:
- Sample Preparation : Extract from complex matrices (e.g., sludge, river water) using SPE (HLB cartridges conditioned with methanol and water). Adjust pH to 2–3 during extraction to enhance retention of nitro-phenolic compounds ().
- Degradation Analysis : Use isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) to track abiotic/biotic degradation products. For photolysis studies, simulate sunlight exposure with a xenon lamp and monitor nitro group reduction via LC-HRMS.
- Environmental Modeling : Correlate octanol-water partition coefficients (log Kow) with bioaccumulation potential. Structural analogs (e.g., 4-nitrophenol derivatives in ) suggest moderate hydrophobicity, requiring sensitive detection in trace-level environmental samples.
Q. How can researchers resolve discrepancies in stability data under varying experimental conditions?
Methodological Answer:
- Controlled Stability Studies :
- Thermal Stability : Heat samples to 40–60°C and analyze degradation kinetics via Arrhenius plots.
- Oxidative Stability : Expose to H₂O₂ or hydroxyl radicals (Fenton’s reagent) and quantify nitro group cleavage products (e.g., nitrite ions via Griess assay).
- Advanced Analytics : Use NMR (¹H/¹³C) to detect structural changes. For example, tert-butyl group decomposition may manifest as peak shifts in the aliphatic region.
- Reference : Safety data sheets () recommend avoiding alkaline conditions, which may accelerate hydrolysis.
Q. What role does steric hindrance from tert-butyl groups play in the compound’s reactivity, and how can this be experimentally validated?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 4-nitrophenol) in electrophilic substitution reactions. Use stopped-flow spectroscopy to monitor real-time kinetics.
- Computational Modeling : Perform DFT calculations to assess steric effects on transition states. Validate with X-ray crystallography to confirm spatial arrangements ( references structural data for similar tert-butylphenols).
- Experimental Design : Synthesize derivatives with varying substituent sizes (e.g., iso-propyl vs. tert-butyl) and measure activation energies for nitration or oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
